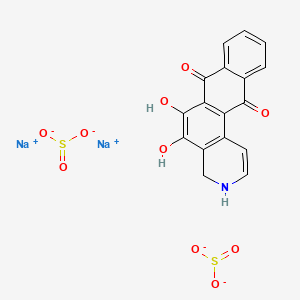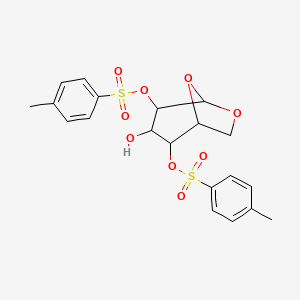
beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate): is a derivative of beta-D-glucopyranose, which is a cyclic form of glucose This compound is characterized by the presence of two 4-methylbenzenesulfonate groups attached to the 2 and 4 positions of the glucopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) typically involves the protection of hydroxyl groups followed by selective sulfonation. The process begins with the preparation of 1,6-anhydro-beta-D-glucopyranose, which is then subjected to sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective sulfonation at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) can undergo oxidation reactions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to hydroxyl groups, leading to the formation of beta-D-glucopyranose derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of beta-D-glucopyranose derivatives with hydroxyl groups.
Substitution: Formation of beta-D-glucopyranose derivatives with various functional groups.
Scientific Research Applications
Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in glycomics research.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active products. The pathways involved include glycosylation and sulfonation reactions, which are crucial in the biosynthesis of complex carbohydrates and glycoconjugates.
Comparison with Similar Compounds
1,6-Anhydro-beta-D-glucopyranose: A precursor in the synthesis of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate).
Levoglucosan: Another anhydro sugar with applications in biomass burning studies and bioethanol production.
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose: A derivative used in the synthesis of complex carbohydrates.
Uniqueness: Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) is unique due to the presence of two sulfonate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications, particularly in the study of carbohydrate chemistry and the development of carbohydrate-based therapeutics.
Properties
Molecular Formula |
C20H22O9S2 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3 |
InChI Key |
NJSSICCENMLTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



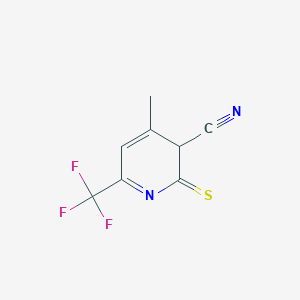
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)

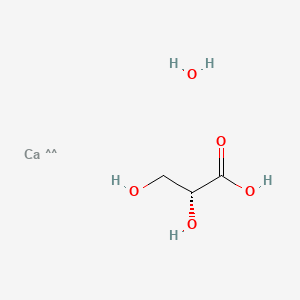
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)

![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)

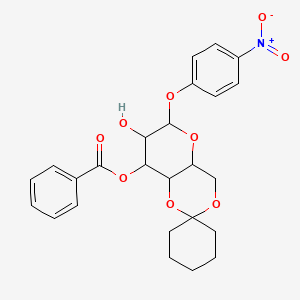
![acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324703.png)
![(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate](/img/structure/B12324707.png)
